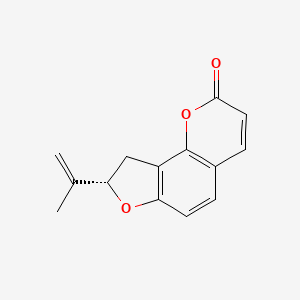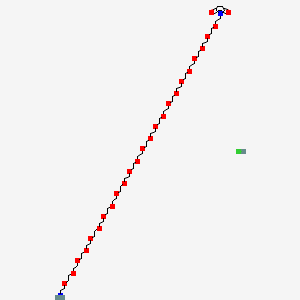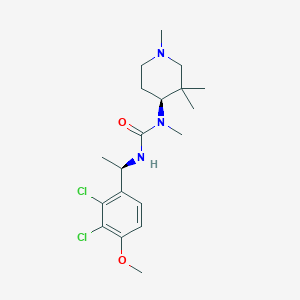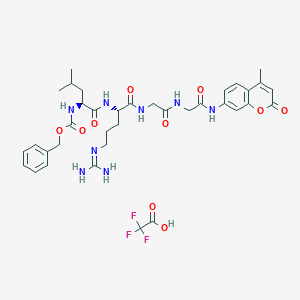
Fmoc-Gly3-Val-Cit-PAB-PNP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Gly3-Val-Cit-PAB-PNP is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). It contains a 4-unit polyethylene glycol (PEG) chain and is designed to be cleaved by proteases, making it useful in targeted drug delivery systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Gly3-Val-Cit-PAB-PNP involves multiple steps, starting with the protection of amino acids and the formation of peptide bonds. The process typically includes:
Fmoc Protection: The amino acids are protected with 9-fluorenylmethyloxycarbonyl (Fmoc) to prevent unwanted reactions.
Peptide Bond Formation: The protected amino acids are coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage and Deprotection: The final product is cleaved from the resin and deprotected using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and rigorous purification steps like high-performance liquid chromatography (HPLC) .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-Gly3-Val-Cit-PAB-PNP undergoes various chemical reactions, including:
Cleavage: The linker is cleavable by proteases, which is crucial for its function in ADCs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the PNP (p-nitrophenyl) ester site.
Common Reagents and Conditions
Cleavage: Proteases like cathepsin B are commonly used.
Substitution: Reagents like amines can react with the PNP ester under mild conditions.
Major Products
The major products formed from these reactions include the cleaved linker fragments and the attached drug molecules, which are released upon cleavage .
Applications De Recherche Scientifique
Fmoc-Gly3-Val-Cit-PAB-PNP is widely used in scientific research, particularly in the development of ADCs. Its applications include:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates targeted drug delivery in cellular studies.
Medicine: Integral in the development of targeted cancer therapies.
Industry: Used in the production of ADCs for pharmaceutical applications.
Mécanisme D'action
The mechanism of action of Fmoc-Gly3-Val-Cit-PAB-PNP involves its cleavage by proteases in the target environment, such as a tumor cell. The cleavage releases the attached drug, which then exerts its therapeutic effect. The molecular targets and pathways involved depend on the specific drug conjugated to the linker .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Fmoc-Val-Cit-PAB-PNP
- MC-Val-Cit-PAB-PNP
- Fmoc-Phe-Lys(Trt)-PAB-PNP
Uniqueness
Fmoc-Gly3-Val-Cit-PAB-PNP is unique due to its specific sequence and the presence of a 4-unit PEG chain, which enhances its solubility and stability. This makes it particularly effective in ADC applications compared to other linkers .
Propriétés
Formule moléculaire |
C46H51N9O13 |
|---|---|
Poids moléculaire |
937.9 g/mol |
Nom IUPAC |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[[2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C46H51N9O13/c1-27(2)41(54-40(58)24-50-38(56)22-49-39(57)23-51-45(62)66-26-36-34-10-5-3-8-32(34)33-9-4-6-11-35(33)36)43(60)53-37(12-7-21-48-44(47)61)42(59)52-29-15-13-28(14-16-29)25-67-46(63)68-31-19-17-30(18-20-31)55(64)65/h3-6,8-11,13-20,27,36-37,41H,7,12,21-26H2,1-2H3,(H,49,57)(H,50,56)(H,51,62)(H,52,59)(H,53,60)(H,54,58)(H3,47,48,61)/t37-,41-/m0/s1 |
Clé InChI |
XGGHPPATANJJBS-IOPIWRGFSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
SMILES canonique |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-benzylpyrrolidin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine;4-methylbenzenesulfonic acid](/img/structure/B11931430.png)





![heptadecan-9-yl 10-[2-hydroxyethyl-(8-nonoxy-8-oxooctyl)amino]decanoate](/img/structure/B11931456.png)
![bis(propan-2-yloxycarbonyloxymethyl) (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylate](/img/structure/B11931462.png)




![tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-(5-aminopentanoylamino)-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B11931513.png)
